(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB-612111 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:
Formation of the core structure: This involves the cyclization of a precursor compound to form the benzocycloheptene core.
Introduction of the piperidine moiety: This step involves the reaction of the core structure with a piperidine derivative.
Functional group modifications:
Industrial Production Methods
Industrial production of SB-612111 would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
SB-612111 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include the oxidized or reduced forms of SB-612111, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: It is used as a tool compound to study the nociceptin receptor and its role in various physiological processes.
Biology: SB-612111 is used in research to understand the biological pathways involving the nociceptin receptor.
Medicine: It has potential therapeutic applications in pain management and depression, as it can modulate the nociceptin receptor to prevent hyperalgesia and exhibit antidepressant effects.
Industry: SB-612111 can be used in the development of new drugs targeting the nociceptin receptor
Mechanism of Action
SB-612111 exerts its effects by binding to the nociceptin receptor, thereby blocking the action of nociceptin, a neuropeptide involved in pain modulation and stress responses. By antagonizing this receptor, SB-612111 can prevent the development of hyperalgesia and exhibit antidepressant effects. The molecular targets include the nociceptin receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
J-113397: Another nociceptin receptor antagonist, but less potent than SB-612111.
LY-2940094: A compound with similar receptor affinity but different pharmacological properties.
JTC-801: Another antagonist with a different chemical structure but similar biological activity.
Uniqueness
SB-612111 is unique due to its high potency and selectivity for the nociceptin receptor, making it a valuable tool for research and potential therapeutic applications. Its ability to prevent hyperalgesia and exhibit antidepressant effects distinguishes it from other similar compounds .
Properties
CAS No. |
371980-98-2 |
---|---|
Molecular Formula |
C24H29Cl2NO |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
InChI |
InChI=1S/C24H29Cl2NO/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26/h2-7,17-18,23,28H,8-15H2,1H3/t17-,23-/m0/s1 |
InChI Key |
OHRDCQFCAWLDBP-SBUREZEXSA-N |
SMILES |
CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl |
Isomeric SMILES |
CC1=C2CC[C@@H](C[C@@H](C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |
Canonical SMILES |
CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |
Synonyms |
(-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro- 5H-benzocyclohepten-5-ol hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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